molecular formula C6H20N4O B1602482 Triethylenetetramine hydrate CAS No. 305808-21-3

Triethylenetetramine hydrate

Cat. No.: B1602482
CAS No.: 305808-21-3
M. Wt: 164.25 g/mol
InChI Key: XJFQPBHOGJVOHU-UHFFFAOYSA-N
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Description

Triethylenetetramine hydrate is an organic compound with the chemical formula C6H18N4·xH2O. It is a colorless, oily liquid that is miscible with water and polar solvents. This compound is primarily used as a chelating agent, particularly for copper, and has applications in various fields such as medicine, chemistry, and industry .

Mechanism of Action

Target of Action

Triethylenetetramine hydrate, also known as trientine, is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various physiological processes .

Mode of Action

This compound works by binding to copper ions, forming a stable complex that is then excreted from the body . This interaction with copper ions helps to reduce excess body copper storage, particularly in cases of Wilson’s disease where copper accumulation occurs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the body’s copper homeostasis. By chelating copper, it disrupts the normal balance of copper in the body, leading to a reduction in copper levels . Additionally, this compound has been shown to possess telomerase inhibiting and anti-angiogenesis properties, suggesting its potential impact on cancer-related pathways .

Pharmacokinetics

This compound is poorly absorbed, with a bioavailability of 8 to 30% . It is widely distributed in tissues, with relatively high concentrations measured in the liver, heart, and kidney . The compound is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .

Result of Action

The primary result of this compound’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, it has been suggested that this compound could ameliorate left ventricular hypertrophy in humans and rats with diabetes . Furthermore, its telomerase inhibiting and anti-angiogenesis properties suggest potential anti-cancer effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is hygroscopic and can react with moist air or water . Therefore, its storage environment should be carefully controlled to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Triethylenetetramine hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown that this compound possesses telomerase inhibiting and anti-angiogenesis properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a relatively short half-life (2 to 4 hours) in humans

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylenetetramine hydrate can be synthesized through the reaction of ethylenediamine with ethylene dichloride under basic conditions. The reaction typically involves heating the reactants in the presence of a solvent such as ethanol or water. The product is then purified through distillation or crystallization .

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of ethylenediamine with ethylene oxide. This process involves the use of high temperatures and pressures to facilitate the reaction. The resulting product is then purified through distillation to obtain this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Triethylenetetramine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylenetetramine hydrate is unique due to its higher chelating efficiency for copper ions compared to other similar compounds. Its ability to form stable complexes with copper makes it particularly effective in medical applications such as the treatment of Wilson’s disease .

Properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFQPBHOGJVOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583472
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305808-21-3
Record name 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305808-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

520 g of commercial triethylenetetramine (starting purity 62%, GC in % area) are dissolved in 800 mL of toluene. 80 mL of water are added under stirring, the mixture is cooled at 25° C. and seeded with purified triethylenetetramine. The suspension is stirred for 45 min. at 20° C., then cooled at 5-10° C. for 1 h. The crystallized solid is filtered, washed with some toluene, then dried at 30° C. under vacuum for 8 h. 365 g of desired product are obtained. Yield: 91% on theoretical Water content: 17% GC: 97% (in % area)
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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